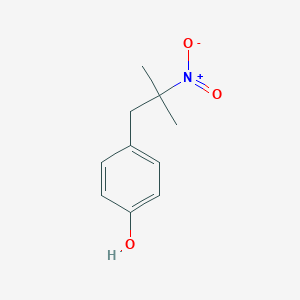

4-(2-Methyl-2-nitropropyl)phenol

Cat. No. B057963

M. Wt: 195.21 g/mol

InChI Key: QEFUZHZUCRVJLK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05977154

Procedure details

A mixture of 4-hydroxybenzyl alcohol (100.08 g, 806 mmol), 2-nitropropane (400 mL, 4.45 mol) and diglyme (800 mL) was heated to 38 0C. Potassium t-butoxide (45.29 g, 403.6 mmol) was added, and the mixture was heated to reflux at 132° C. with a Dean-Stark trap. Water began collecting in the trap, and continued at a high rate for approximately 1.5 h. When water collection slowed (around 2.5 h) then portions of solvent (30-40 mL each) were removed every thirty minutes. During the water collection and solvent removal the temperature rose from 132° C. to 149° C. After 4 h less than 1% of the 4-hydroxybenzyl alcohol remained by HPLC analysis. The heating mantle was removed, and the reaction mixture was allowed to cool. When the temperature was 100° C. water (200 mL) was added, and the solution was allowed to cool to room temperature. Solvent was removed on a rotary evaporator under vacuum until 593 g of solution remained. Water (500 mL) and EtOAc (500 mL) were added and the layers were separated (layer separation was poor, but addition of 20% aqueous NaCl was ineffectual). The aqueous layer was extracted with EtOAc (200 mL), and the combined organic layers were extracted with 1N HCl (500 mL) and water (300 mL). The organic layer was distilled in vacuo to 261 g of oil to which EtOAc was added (160 mL). Heptane (3.4 L) was added rapidly with vigorous stirring for 30 min, and the product crystallized to yield a beige solid (112.36 g, 71% yield, >98% purity by HPLC analysis). Another crop of crystals may be obtained from the filtrate by concentrating and filtering the solids, or by concentrating more fully to a solution and adding heptane to crystallize. NMR. E.A.

[Compound]

Name

0C

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Yield

71%

Identifiers

|

REACTION_CXSMILES

|

[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6]O)=[CH:4][CH:3]=1.[N+:10]([CH:13]([CH3:15])[CH3:14])([O-:12])=[O:11].CC(C)([O-])C.[K+]>COCCOCCOC>[CH3:14][C:13]([N+:10]([O-:12])=[O:11])([CH3:15])[CH2:6][C:5]1[CH:8]=[CH:9][C:2]([OH:1])=[CH:3][CH:4]=1 |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

100.08 g

|

|

Type

|

reactant

|

|

Smiles

|

OC1=CC=C(CO)C=C1

|

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C(C)C

|

|

Name

|

|

|

Quantity

|

800 mL

|

|

Type

|

solvent

|

|

Smiles

|

COCCOCCOC

|

Step Two

[Compound]

|

Name

|

0C

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

45.29 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)([O-])C.[K+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

132 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with vigorous stirring for 30 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was heated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Water began collecting in the trap

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

When water collection

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(around 2.5 h)

|

|

Duration

|

2.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

portions of solvent (30-40 mL each) were removed every thirty minutes

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

During the water collection and solvent removal the temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rose from 132° C. to 149° C

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 4 h less than 1% of the 4-hydroxybenzyl alcohol remained by HPLC analysis

|

|

Duration

|

4 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The heating mantle was removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was 100° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Solvent was removed on a rotary evaporator under vacuum until 593 g of solution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Water (500 mL) and EtOAc (500 mL) were added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the layers were separated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(layer separation was poor, but addition of 20% aqueous NaCl was ineffectual)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous layer was extracted with EtOAc (200 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the combined organic layers were extracted with 1N HCl (500 mL) and water (300 mL)

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The organic layer was distilled in vacuo to 261 g of oil to which EtOAc

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added (160 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Heptane (3.4 L) was added rapidly

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the product crystallized

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield a beige solid (112.36 g, 71% yield, >98% purity by HPLC analysis)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Another crop of crystals may be obtained from the filtrate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

by concentrating

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtering the solids

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

by concentrating more fully to a solution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

adding heptane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to crystallize

|

Outcomes

Product

Details

Reaction Time |

1.5 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

CC(CC1=CC=C(C=C1)O)(C)[N+](=O)[O-]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 71% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |